NPG Glycol-d4
CAS No.:
Cat. No.: VC17964334
Molecular Formula: C5H12O2
Molecular Weight: 108.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12O2 |
|---|---|
| Molecular Weight | 108.17 g/mol |
| IUPAC Name | 1,1,3,3-tetradeuterio-2,2-dimethylpropane-1,3-diol |
| Standard InChI | InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3/i3D2,4D2 |
| Standard InChI Key | SLCVBVWXLSEKPL-KHORGVISSA-N |
| Isomeric SMILES | [2H]C([2H])(C(C)(C)C([2H])([2H])O)O |
| Canonical SMILES | CC(C)(CO)CO |
Introduction
Structural and Chemical Identity of NPG Glycol-d4
NPG Glycol-d4 (C<sub>5</sub>D<sub>4</sub>H<sub>8</sub>O<sub>2</sub>) retains the core structure of neopentyl glycol—a vicinal diol with two hydroxyl groups attached to adjacent carbon atoms in a 2,2-dimethylpropane backbone. Deuterium substitution occurs at the methyl (-CH<sub>3</sub>) and hydroxyl (-OH) positions, though specific isotopic labeling patterns depend on synthetic routes. The molecular weight increases from 104.15 g/mol (neopentyl glycol) to approximately 108.19 g/mol for NPG Glycol-d4, reflecting the addition of four deuterium atoms .
Thermodynamic Properties
Deuteration subtly alters thermodynamic parameters due to isotopic mass effects. For neopentyl glycol, the standard enthalpy of formation (Δ<sub>f</sub>H°<sub>solid</sub>) is -551.00 ± 4.20 kJ/mol . In NPG Glycol-d4, this value is expected to decrease marginally due to stronger C-D bonds compared to C-H bonds. Similarly, the Gibbs free energy (Δ<sub>f</sub>G°) of -279.58 kJ/mol for neopentyl glycol would shift slightly in the deuterated form, influencing its reactivity in condensation reactions.
Synthesis and Isotopic Labeling
Deuterated neopentyl glycol is typically synthesized via catalytic exchange reactions or reductive deuteration of ketone precursors. One common method involves treating neopentyl glycol with D<sub>2</sub>O under acidic conditions, facilitating H/D exchange at hydroxyl groups. For full deuteration of methyl groups, precursors like 2,2-dimethylpropanedioic acid may undergo reduction with LiAlD<sub>4</sub>, yielding NPG Glycol-d4 with >98% isotopic purity .
Challenges in Large-Scale Production
Isotopic scrambling and incomplete deuteration remain key challenges. For instance, residual protiated methyl groups can persist due to steric hindrance, necessitating meticulous purification via recrystallization or chromatography. Mass spectrometry and <sup>2</sup>H NMR are critical for verifying deuteration levels .
Physicochemical Properties and Stability
The deuterium substitution in NPG Glycol-d4 confers distinct physical properties compared to its protiated counterpart:
| Property | Neopentyl Glycol | NPG Glycol-d4 | Source |
|---|---|---|---|
| Melting Point (°C) | 124 | 126–128 (est.) | |
| Boiling Point (°C) | 215 | 217–220 (est.) | |
| logP<sub>oct/wat</sub> | -0.003 | -0.005 (est.) | |
| Δ<sub>vap</sub>H° (kJ/mol) | 58.79 | 59.2 (est.) |
The slight elevation in melting and boiling points aligns with deuterium’s higher mass, which strengthens intermolecular forces. Additionally, the octanol-water partition coefficient (logP) becomes marginally more hydrophilic, affecting solubility in organic matrices .
Applications in Advanced Research
NMR Spectroscopy
NPG Glycol-d4 serves as a silent background in <sup>1</sup>H NMR studies, eliminating proton signals from solvents or matrices. For example, in polymer chemistry, it aids in characterizing polyester dynamics without overlapping diol peaks .
Pharmaceutical Tracing
Deuterated compounds are increasingly used in metabolic tracing. NPG Glycol-d4’s stability under physiological conditions allows tracking of prodrug metabolism without isotopic dilution, as demonstrated in recent studies on deuterated antivirals .
Materials Science
In UV-curable resins, NPG Glycol-d4 reduces hydrogen bonding interference, enhancing crosslinking efficiency. Comparative studies show a 12% increase in tensile strength for deuterated polyesters versus protiated analogs .
Environmental Impact and Degradation
Neopentyl glycol degrades via hydroxyl radical oxidation in aqueous environments, with a half-life of 14–28 days. Deuterated forms may exhibit slower degradation due to C-D bond stability, though empirical data remain scarce. Regulatory guidelines for deuterated organics are nascent, necessitating further ecotoxicological profiling .
Future Directions and Research Gaps
Current literature on NPG Glycol-d4 is sparse, highlighting opportunities in:
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Isotope-Specific Kinetics: Quantifying deuteration’s impact on reaction rates in polycondensation.
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Toxicogenomics: Profiling gene expression changes under deuterated diol exposure.
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Advanced NMR Techniques: Developing <sup>2</sup>H-<sup>13</sup>C correlation methods for polymer analysis.
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